(4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 4-chlorophenyl group linked to a pyrrolidine ring substituted with a 6-methylpyridin-2-yloxy moiety at the 3-position.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWHVTVIKSAKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds.
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to the ring’s stereochemistry and the increased three-dimensional coverage.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological pathways due to their diverse target interactions.
Pharmacokinetics
The compound’s pyrrolidine ring may contribute to its pharmacokinetic properties, as this structure is known to modify physicochemical parameters and improve adme/tox results for drug candidates.
Biological Activity
The compound (4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, synthesis, and applications in various fields.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a chlorophenyl group, a pyrrolidine ring, and a pyridine derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, depending on the biological context in which it is applied .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with halogen substitutions have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antiviral Potential : The compound's structural features suggest it could be a candidate for antiviral therapies, particularly against HIV. Its ability to act as a precursor in the synthesis of diarylpyrimidine derivatives enhances its relevance in drug development.
- Antifungal Properties : In vitro studies have shown that pyrrolidine derivatives can inhibit fungal growth, indicating potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential of this compound:
Study 1: Antibacterial Activity
A study evaluated various pyrrolidine derivatives for their antibacterial effects. The results indicated that compounds with chlorophenyl substitutions exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Study 2: Antiviral Activity
In another study focused on antiviral properties, it was found that structurally similar compounds could inhibit HIV replication in vitro. The mechanism involved blocking viral entry into host cells, suggesting that this compound might share similar pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination : Introducing the bromine atom at the para position of phenylmethanone.
- Cyclization : Formation of the pyrrolidine ring through cyclization reactions with appropriate reagents.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of analogous compounds derived from the evidence:
* Predicted pKa based on pyridine and pyrrolidine analogs in .
Key Observations:
- Chlorophenyl Group : All compounds feature a 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding .
- Heterocyclic Moieties : The pyrrolidine ring in the target compound and may confer conformational flexibility, while pyridine/thienyl groups modulate electronic properties.
- Polarity : Retention times in suggest that hydroxyl or sulfonyl groups (e.g., in ) increase polarity, whereas methylthio or ether linkages (as in the target compound) may enhance lipophilicity.
Q & A
Basic: What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-ether intermediate via nucleophilic substitution between 3-hydroxypyrrolidine and 6-methyl-2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling of the intermediate with 4-chlorobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
Basic: What analytical techniques are used for structural characterization?
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation; requires high-purity single crystals grown via slow evaporation in acetonitrile .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Continuous Flow Reactors : Improve mixing and heat transfer for the etherification step, reducing side products like dimerized pyridyl intermediates .
- Catalytic Optimization : Screen bases (e.g., DBU vs. NaH) to enhance nucleophilic substitution efficiency .
- In-line Monitoring : Use HPLC-PDA to track reaction progress and identify bottlenecks (e.g., incomplete acylation) .
Advanced: What computational methods validate the compound’s 3D structure?
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental NMR/IR spectra to confirm conformational stability .
- Molecular Dynamics (MD) Simulations : Assess solvation effects in aqueous/DMSO environments, critical for bioavailability studies .
Advanced: Which biological targets are plausible based on structural analogs?
- Kinase Inhibition : Pyridyloxy-pyrrolidine moieties in analogs (e.g., JNJ-42048232) show affinity for MAPK or PI3K pathways via hydrogen bonding with ATP-binding pockets .
- GPCR Modulation : The 4-chlorophenyl group may interact with serotonin or histamine receptors, as seen in related compounds .
- Experimental Validation : Use SPR or ITC to quantify binding kinetics with purified target proteins .
Advanced: How is structure-activity relationship (SAR) analyzed for derivatives?
- Core Modifications :
- Replace 6-methylpyridyl with 5-bromo-pyridyl (increased lipophilicity) .
- Substitute pyrrolidine with piperidine (altered ring strain and target engagement) .
- Bioassay Correlation : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate with logP/logD values to identify pharmacophore requirements .
Advanced: How are solubility limitations addressed in formulation?
- Co-solvent Systems : Use DMSO/water (10:90 v/v) for in vitro assays; PEG-400 for in vivo dosing .
- Prodrug Strategies : Introduce phosphate esters at the pyrrolidine nitrogen to enhance aqueous solubility .
Advanced: How to resolve contradictions in reported bioactivity data?
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize off-target effects .
- Orthogonal Validation : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific vs. nonspecific effects .
Advanced: What computational tools predict metabolic stability?
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., pyrrolidine N-dealkylation) .
- Metabolite Identification : LC-MS/MS with human liver microsomes to detect hydroxylation at the 4-chlorophenyl ring .
Advanced: How to assess stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
